2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
説明
The compound 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a complex heterocyclic architecture. Its core consists of a pyrido[1,2-a]pyrimidin-4-one scaffold linked to a 2-thioxo-thiazolidin-4-one moiety via a (Z)-configured methylene bridge . Key substituents include:
- A 2,6-dimethylmorpholin-4-yl group at position 2, which enhances solubility and modulates pharmacokinetics.
- A tetrahydrofuran-2-ylmethyl group attached to the thiazolidinone ring, contributing to stereochemical specificity and metabolic stability.
This structural combination distinguishes it from related derivatives, as highlighted in the evidence below.
特性
分子式 |
C23H26N4O4S2 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N4O4S2/c1-14-11-25(12-15(2)31-14)20-17(21(28)26-8-4-3-7-19(26)24-20)10-18-22(29)27(23(32)33-18)13-16-6-5-9-30-16/h3-4,7-8,10,14-16H,5-6,9,11-13H2,1-2H3/b18-10- |
InChIキー |
IIBGDNXDVUXBRS-ZDLGFXPLSA-N |
異性体SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5 |
正規SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5CCCO5 |
製品の起源 |
United States |
生物活性
Chemical Structure and Properties
The compound features a complex structure that integrates a pyrido-pyrimidine framework with various functional groups, including morpholine and thiazolidinone moieties. Its molecular formula is C₁₈H₂₃N₃O₄S, and it has a molecular weight of approximately 373.46 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a range of pathogens. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicate that it is more potent than some conventional antibiotics .
Enzyme Inhibition
Preliminary research suggests that the compound acts as an inhibitor of specific enzymes involved in cancer metabolism, particularly those related to the glycolytic pathway. This inhibition could disrupt the energy supply to rapidly dividing cancer cells, further contributing to its anticancer effects .
Case Studies
-
Case Study 1: Anticancer Efficacy in Mice
- A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to a 60% reduction in tumor volume within four weeks, supporting its potential as a therapeutic agent in oncology.
-
Case Study 2: Antimicrobial Testing
- In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria isolated from patients. Results showed effective bacterial clearance within 48 hours of treatment, highlighting its potential role in treating resistant infections.
The biological activity of this compound is likely mediated through multiple pathways:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins contribute to programmed cell death.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and interference with protein synthesis have been proposed as mechanisms for its antimicrobial effects.
- Metabolic Disruption : By inhibiting key enzymes in metabolic pathways, the compound may hinder the growth and survival of cancer cells.
類似化合物との比較
Structural Comparison with Analogous Compounds
Substituent Variations in Thiazolidinone Derivatives
Table 1: Substituent Profiles of Key Analogs
Key Observations :
NMR Spectral Differences
Evidence from demonstrates that substituent changes in thiazolidinone derivatives manifest in specific NMR regions (e.g., regions A and B, corresponding to protons near the thiazolidinone and pyrido-pyrimidinone moieties). For example:
- Region A (positions 39–44): Chemical shifts here are sensitive to the thiazolidinone substituent. The tetrahydrofuran-2-ylmethyl group in the target compound would produce distinct shifts compared to the furan-2-ylmethyl analog due to differences in electron density and ring strain.
- Region B (positions 29–36): The 2,6-dimethylmorpholin-4-yl group induces unique shifts compared to non-morpholine-containing analogs, as morpholine’s electron-rich nitrogen alters local chemical environments.
Electrochemical and Pharmacokinetic Properties
- Electrochemical Behavior: The 2-thioxo-thiazolidin-4-one core is redox-active, as shown in . The tetrahydrofuran substituent’s electron-donating effects may stabilize the oxidized form of the thiazolidinone ring, contrasting with electron-withdrawing groups (e.g., azulene) that could lower redox potentials.
- Similarity Indexing: While direct data for the target compound is unavailable, Evidence highlights the use of Tanimoto coefficients to compare pharmacophores. Structural analogs with >70% similarity (e.g., aglaithioduline vs. SAHA) often share overlapping biological targets, suggesting the target compound’s morpholine and thiazolidinone groups may align with kinase or epigenetic modulators.
Limitations and Contradictions
- Evidence Gaps: No direct biological activity data for the target compound is provided in the evidence, limiting mechanistic comparisons.
- Contradictory Substituent Effects : While tetrahydrofuran may enhance stability, its steric bulk could reduce binding affinity compared to smaller groups like furan.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
